Physicochemical Profile & Analytical Characterization of H-Trp-Pro-OH
Physicochemical Profile & Analytical Characterization of H-Trp-Pro-OH
The following technical guide details the physicochemical properties, analytical behavior, and experimental handling of the dipeptide H-Trp-Pro-OH (L-Tryptophyl-L-proline).
Technical Guide for Research & Development
Executive Summary
H-Trp-Pro-OH (CAS: 38136-75-3) is a bioactive dipeptide composed of L-tryptophan and L-proline. Beyond its fundamental role as a protein degradation product, it holds significance in drug discovery as an Angiotensin-Converting Enzyme (ACE) inhibitor and a substrate for peptide transporters (PEPT1/PEPT2).
From a physicochemical perspective, this molecule presents unique challenges and properties due to the indole moiety of tryptophan (hydrophobicity, fluorescence) and the cyclic amine of proline (conformational rigidity, cis/trans isomerization). This guide provides the critical data and protocols necessary for its precise characterization and handling.
Molecular Architecture & Fundamental Constants
The structure of H-Trp-Pro-OH combines an aromatic, hydrophobic N-terminal residue (Trp) with a rigid, aliphatic C-terminal residue (Pro).
Chemical Identity
| Parameter | Data |
| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
| Common Name | L-Tryptophyl-L-proline |
| CAS Number | 38136-75-3 |
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 301.34 g/mol |
| SMILES | C1CCN(C1)C(=O)N.C(=O)O |
| Chirality | L, L (S, S configuration at both alpha-carbons) |
Ionization & Solubility Profile
The ionization state is critical for solubility and chromatographic retention. The values below represent the distinct ionizable groups.
| Functional Group | Approximate pKa | Charge at pH 7.4 |
| C-terminal Carboxyl (Pro) | ~3.0 – 3.6 | Negative (-COO⁻) |
| N-terminal Amine (Trp) | ~9.2 – 9.4 | Positive (-NH₃⁺) |
| Indole Nitrogen (Trp) | >16 (Non-ionizable) | Neutral |
| Isoelectric Point (pI) | ~5.9 | Net Charge ≈ 0 (Zwitterion) |
-
Solubility: Highly soluble in methanol and DMSO . Moderately soluble in water.
-
Senior Scientist Note: In aqueous buffers near pH 6.0 (the pI), the zwitterionic form dominates, which may lead to aggregation at high concentrations (>10 mM) due to indole-indole stacking interactions.
Structural Dynamics: The Cis/Trans Isomerization
Unlike most peptide bonds which exist almost exclusively in the trans conformation, the peptide bond preceding a proline residue (X-Pro) possesses a lower energy barrier for isomerization.
Why this matters: In HPLC and NMR, H-Trp-Pro-OH often appears as two distinct species (conformers) rather than a single peak, which can be mistaken for impurity.
Figure 1: Equilibrium dynamics of the Trp-Pro peptide bond. The population ratio depends on solvent polarity and pH.
Spectroscopic Properties[1][4]
UV-Visible Absorption
-
Chromophore: Indole ring of Tryptophan.[1]
-
Lambda max (
): 280 nm. -
Extinction Coefficient (
): ~5,500 – 5,700 M⁻¹cm⁻¹ at 280 nm.
Fluorescence Characteristics
Tryptophan is the primary intrinsic fluorophore in proteins/peptides. However, in the H-Trp-Pro-OH dipeptide, the fluorescence quantum yield is often lower than that of free Tryptophan.
-
Excitation: 280 nm or 295 nm (selective for Trp).
-
Emission: ~350 nm (solvent dependent).[2]
-
Quenching Mechanism: The proximity of the protonated amino group and the peptide bond carbonyl to the indole ring promotes electron transfer quenching . This is most pronounced in the zwitterionic state.
Analytical Protocol: HPLC Method Development
Objective: To separate H-Trp-Pro-OH from free amino acids (Trp, Pro) and potential degradation products.
Chromatographic System
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Why: The hydrophobic indole ring provides excellent retention on C18.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Role of TFA: Ion-pairing agent that sharpens the peak of the positively charged N-terminus.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Gradient Protocol (Standard)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection / Hold |
| 20.0 | 60% | Linear Gradient |
| 22.0 | 95% | Wash |
| 25.0 | 5% | Re-equilibration |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (specific for Trp) and 214 nm (peptide bond).
-
Temperature: 25°C (Ambient).
-
Critical Note: If "split peaks" are observed due to cis/trans isomers, increasing the column temperature to 60°C can accelerate the exchange rate, coalescing the peaks into a single, sharper band.
-
Figure 2: Analytical workflow for H-Trp-Pro-OH quantification.[3][4][5][6]
Stability & Storage Guidelines
Chemical Stability
-
Oxidation: The indole ring of Tryptophan is sensitive to oxidation, particularly under acidic conditions or light exposure. It can form hydroxytryptophan or N-formylkynurenine (fluorescence shifts to blue/green).
-
Protocol: Store solid powder protected from light. Solutions should be prepared fresh or stored at -20°C.
-
-
Hydrolysis: The Trp-Pro bond is relatively resistant to non-enzymatic hydrolysis compared to other dipeptides due to the steric bulk of the indole and the rigidity of the proline ring.
Biological Stability
-
Enzymatic Degradation: Proline at the C-terminus confers resistance to many non-specific carboxypeptidases, but it is a specific substrate for Prolidase (PEPD).
References
-
PubChem. (n.d.). L-Tryptophyl-L-proline (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Stein, R. L. (1993). Mechanism of Enzymatic and Nonenzymatic Prolyl Peptide Bond Isomerization. Advances in Protein Chemistry, 44, 1-24. (Contextual grounding for Cis/Trans mechanism).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Trp quenching mechanisms).
Sources
- 1. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. case.edu [case.edu]
- 3. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
